molecular formula C17H18N4O4S2 B11123362 5-(morpholin-4-yl)-2-{(E)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1,3-oxazole-4-carbonitrile

5-(morpholin-4-yl)-2-{(E)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1,3-oxazole-4-carbonitrile

Cat. No.: B11123362
M. Wt: 406.5 g/mol
InChI Key: IQHXSPOPTGJIMU-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(morpholin-4-yl)-2-{(E)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1,3-oxazole-4-carbonitrile is a complex organic compound that features multiple functional groups, including morpholine, oxazole, thiazolidine, and nitrile

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(morpholin-4-yl)-2-{(E)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1,3-oxazole-4-carbonitrile typically involves multi-step organic synthesis. Key steps may include:

  • Formation of the oxazole ring through cyclization reactions.
  • Introduction of the thiazolidine ring via condensation reactions.
  • Attachment of the morpholine group through nucleophilic substitution.
  • Final assembly of the compound through coupling reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

  • Use of high-purity starting materials.
  • Optimization of temperature, pressure, and solvent conditions.
  • Implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidine ring.

    Reduction: Reduction reactions can occur at the oxazole ring or nitrile group.

    Substitution: Nucleophilic or electrophilic substitution reactions may take place at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of novel materials with unique properties.

Biology and Medicine

    Drug Development: Potential as a lead compound for the development of new pharmaceuticals.

    Biological Probes: Use in the study of biological pathways and mechanisms.

Industry

    Polymer Science: Incorporation into polymers to enhance properties such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 5-(morpholin-4-yl)-2-{(E)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1,3-oxazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of multiple functional groups, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C17H18N4O4S2

Molecular Weight

406.5 g/mol

IUPAC Name

5-morpholin-4-yl-2-[(E)-[4-oxo-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C17H18N4O4S2/c18-9-12-16(20-3-6-23-7-4-20)25-14(19-12)8-13-15(22)21(17(26)27-13)10-11-2-1-5-24-11/h8,11H,1-7,10H2/b13-8+

InChI Key

IQHXSPOPTGJIMU-MDWZMJQESA-N

Isomeric SMILES

C1CC(OC1)CN2C(=O)/C(=C\C3=NC(=C(O3)N4CCOCC4)C#N)/SC2=S

Canonical SMILES

C1CC(OC1)CN2C(=O)C(=CC3=NC(=C(O3)N4CCOCC4)C#N)SC2=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.